molecular formula C16H10ClN3O4 B5824372 (5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5824372
M. Wt: 343.72 g/mol
InChI Key: WXSSEKVXPUBOHR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione is a complex organic compound with a unique structure that includes both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzylidenehydantoin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the chlorophenyl group can engage in aromatic interactions. These interactions can affect various biological pathways, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

    2-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents.

    Imidazolidine-2,4-dione derivatives: Compounds with the same imidazolidine-2,4-dione core but different substituents on the aromatic rings.

Uniqueness

The combination of the 3-chlorophenyl and 2-nitrophenyl groups in (5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione provides a unique set of chemical properties that can be exploited for specific applications. This uniqueness lies in the compound’s ability to undergo a variety of chemical reactions and its potential bioactivity.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)22)8-10-4-1-2-7-14(10)20(23)24/h1-9H,(H,18,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSEKVXPUBOHR-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.